molecular formula C7H6F3NO B1353072 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol CAS No. 138624-99-4

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

Cat. No. B1353072
M. Wt: 177.12 g/mol
InChI Key: LHXKPHQPUHHFQW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a chemical compound with the CAS Number: 138624-99-4. It has a molecular weight of 177.13 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The linear formula of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is C7H6F3NO . The InChI Code is 1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H and the InChI key is LHXKPHQPUHHFQW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a pale-yellow to yellow-brown sticky oil to semi-solid . . The storage temperature is 2-8°C and room temperature .

Scientific Research Applications

1. Use as a Protecting Group in Polymer Chemistry

  • Application : 2-(Pyridin-2-yl)ethanol, closely related to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, is used as a protecting group for methacrylic acid in polymer chemistry. It is selectively removable either chemically under alkaline conditions or thermally at or above 110 °C, while stable under acidic conditions and resistant to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).

2. Inhibitor for Aldosterone Synthase

  • Application : The compound 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol is identified as a potent inhibitor of aldosterone synthase, an enzyme involved in the biosynthesis of the steroid hormone aldosterone (Meguro et al., 2017).

3. Intermediate in Organic Synthesis

  • Application : The reaction of 2-hydroxyethylhydrazine with trifluoromethyl-β-diketone, including compounds similar to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, has been studied, leading to the formation of novel pyrazole intermediates useful in organic synthesis (Montoya et al., 2007).

4. Chemoenzymatic Synthesis of Optically Active Compounds

  • Application : Enantiomerically pure compounds related to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol are prepared via chemoenzymatic methods, highlighting their relevance in the synthesis of optically active pharmaceuticals (Perrone et al., 2006).

5. In Coordination Chemistry and Catalysis

  • Application : Complexes formed with ligands derived from 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol are used in coordination chemistry, particularly in catalytic processes like water oxidation and olefin methoxycarbonylation (Zong & Thummel, 2005).

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

While specific future directions for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol are not available in the retrieved data, similar compounds have been used in the synthesis of novel materials , indicating potential future applications in material science.

properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXKPHQPUHHFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459014
Record name 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

CAS RN

138624-99-4
Record name α-(Trifluoromethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138624-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Pyridinecarboxaldehyde (200 μL, 2.12 mmol) and potassium carbonate (58.6 mg, 0.424 mmol) were suspended in N,N-dimethylformamide (4.0 mL). To this, (trifluoromethyl)trimethylsilane (940 μL, 3.63 mmol) was added dropwise under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 1.5. After water was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure and the residue was dissolved in tetrahydrofuran (4.0 mL). To this, a 1 mol/L aqueous hydrogen chloride solution (5.0 mL) was added at room temperature and the mixture was stirred at the same temperature for 10 minutes. Then, the reaction mixture was neutralized with a saturated aqueous sodium bicarbonate solution, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give 3-(2,2,2-trifluoro-1-hydroxyethyl) pyridine (Compound CB) (341 mg, yield: 91%).
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
58.6 mg
Type
reactant
Reaction Step Two
Quantity
940 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

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